LC-MS/MS with Aldosterone-d4 Eliminates 22–37% Positive Bias Observed in Clinical Immunoassays
A direct head-to-head comparison of a 2D-LC-MS/MS method using Aldosterone-d4 as internal standard versus three commercial immunoassays (Siemens Coat-A-Count, DiaSorin CLIA-LIAISON, IBL ELISA) demonstrated that immunoassays consistently overestimate aldosterone concentrations with positive biases ranging from 22% to 37% [1]. The LC-MS/MS method achieved a limit of quantification (LOQ) of 0.04 nmol/L and limit of detection (LOD) of 0.02 nmol/L, with inter- and intra-assay imprecision <10% at concentrations of 0.13, 1.38, and 8.30 nmol/L [1].
| Evidence Dimension | Quantitative accuracy (positive bias relative to LC-MS/MS reference method) |
|---|---|
| Target Compound Data | LC-MS/MS with Aldosterone-d4: bias = 0% (reference baseline) |
| Comparator Or Baseline | Siemens Coat-A-Count, DiaSorin CLIA-LIAISON, IBL ELISA immunoassays: bias = +22% to +37% |
| Quantified Difference | Immunoassays overestimate aldosterone by 22–37% relative to Aldosterone-d4-based LC-MS/MS |
| Conditions | Human serum and plasma; 250 μL sample volume; liquid-liquid extraction; ABSciex 5500 mass spectrometer; negative mode electrospray |
Why This Matters
This direct comparative evidence demonstrates that procurement of Aldosterone-d4 as an internal standard is essential for clinical laboratories seeking to achieve measurement accuracy aligned with reference measurement procedures, avoiding the 22–37% overestimation inherent in immunoassay-based methods that can lead to misdiagnosis of primary aldosteronism.
- [1] Ray JA, Kushnir MM, Palmer J, Sadjadi S, Rockwood AL, Meikle AW. Enhancement of specificity of aldosterone measurement in human serum and plasma using 2D-LC-MS/MS and comparison with commercial immunoassays. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;970:102-107. doi:10.1016/j.jchromb.2014.08.042. PMID: 25247493. View Source
